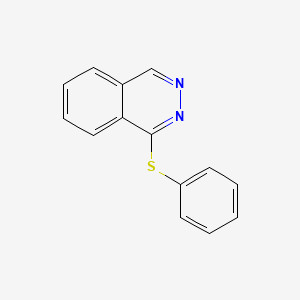
3,5-Dichlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which are compounds known for their stability and resistance to degradation. These compounds have been used in various industrial applications due to their chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dichlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorophenol with phenol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The base used can be potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol attacks the chlorinated aromatic ring, resulting in the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3,5-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted diphenyl ethers with various functional groups.
科学的研究の応用
3,5-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dichlorodiphenyl ether involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways.
類似化合物との比較
3,5-Dichlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
- 2,4-Dichlorodiphenyl ether
- 2,6-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct chemical and physical properties, such as different reactivity and stability profiles.
特性
CAS番号 |
24910-68-7 |
|---|---|
分子式 |
C12H8Cl2O |
分子量 |
239.09 g/mol |
IUPAC名 |
1,3-dichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H |
InChIキー |
LEKOWSSKXYFERR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


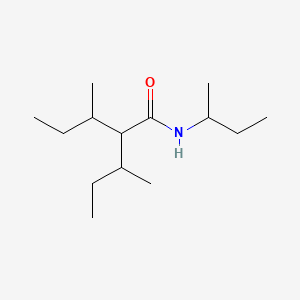

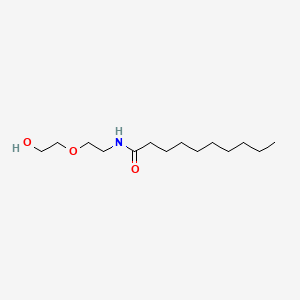
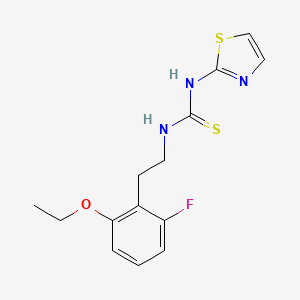



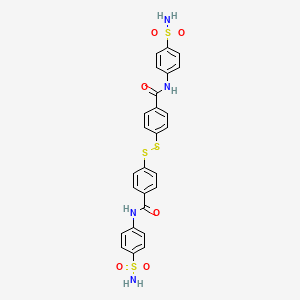
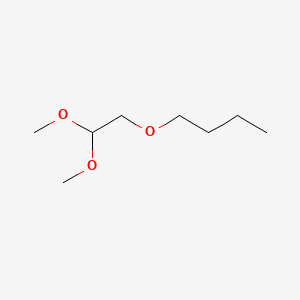
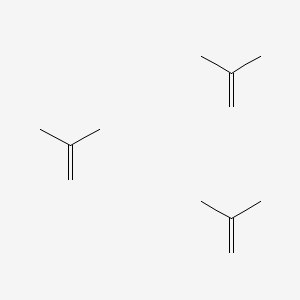
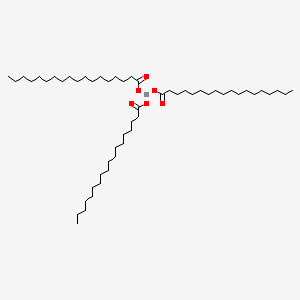
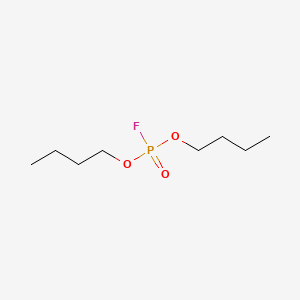
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
